molecular formula C20H22N4O5S2 B2813341 (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-50-8

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2813341
CAS No.: 850910-50-8
M. Wt: 462.54
InChI Key: DDJXIOLRJNZENT-MRCUWXFGSA-N
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Description

This compound features a benzamide core linked to a benzo[d]thiazol-2(3H)-ylidene moiety substituted with a nitro group at position 6 and an ethyl group at position 2. The Z-configuration of the imine bond is critical for its stereoelectronic properties. The nitro group contributes electron-withdrawing effects, influencing reactivity and binding interactions .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S2/c1-4-22(5-2)31(28,29)16-10-7-14(8-11-16)19(25)21-20-23(6-3)17-12-9-15(24(26)27)13-18(17)30-20/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJXIOLRJNZENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.

    Nitration: The benzo[d]thiazole intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.

    Ethylation: The nitrobenzo[d]thiazole is subsequently ethylated using ethyl iodide and a strong base such as potassium carbonate.

    Formation of the Benzamide Core: The benzamide core is synthesized separately by reacting 4-aminobenzoic acid with diethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling Reaction: Finally, the benzamide and the ethylated nitrobenzo[d]thiazole are coupled under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diethylsulfamoyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the diethylsulfamoyl group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. Benzo[d]thiazol-2(3H)-ylidene vs. Thiadiazole/Thiazole Derivatives

  • Target Compound : The benzo[d]thiazol-2(3H)-ylidene core provides planar geometry and conjugation, facilitating π-π stacking interactions. The nitro group at position 6 increases electrophilicity .
  • Analog 1: N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (, Compound 6) replaces the benzothiazole with a thiadiazole ring, reducing aromaticity but introducing an isoxazole substituent.
  • Analog 2 : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (, Compound 8a) incorporates a pyridine ring, enhancing basicity and metal-coordination capacity .
Substituent Effects

a. Sulfonamide Groups

  • Target Compound : The N,N-diethylsulfamoyl group improves lipophilicity compared to the azepan-1-ylsulfonyl group in N-(3-Ethyl-4-fluoro-2(3H)-benzothiazolylidene)-4-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzamide (). The diethyl substituents may reduce steric hindrance relative to the bulkier azepane ring .
  • Analog 3 : Triazole derivatives (, Compounds 7–9) lack sulfonamide groups but feature sulfonyl-linked phenyl groups, which modulate solubility and tautomeric stability .

b. Electron-Withdrawing vs. Electron-Donating Groups

  • Target Compound: The nitro group at position 6 contrasts with fluorine in ’s analog.
  • Analog 4: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (, Compound 4g) includes a dimethylamino-acryloyl group, introducing electron-donating and conjugated π-systems for fluorescence or charge-transfer applications .
Spectral Data
Compound Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm) MS Data (m/z)
Target Compound 1663–1682 (C=O), ~1250 (C=S) Not reported Not reported
, Compound 6 1606 (C=O) 7.36–7.72 (Ar-H), 7.95–8.13 (Isoxazole) 348 (M⁺)
, Triazoles 1247–1255 (C=S), no C=O NH absorption (3278–3414 cm⁻¹) Not reported
, Compound 4g 1690, 1638 (2C=O) 7.47–7.72 (Ar-H), 2.49 (CH₃) 392 (M⁺)

Functional Implications

  • Stability : The Z-configuration and tautomeric forms (e.g., in triazoles) influence metabolic stability. The nitro group may confer redox sensitivity, unlike fluorine in ’s analog .

Biological Activity

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 342.39 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown activity against various bacterial strains, suggesting that this compound may also possess such properties.

Case Study: Inhibition of Bacterial Growth

In a study assessing the antimicrobial efficacy of related compounds, it was found that certain benzothiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL. While specific data for the title compound is not yet available, structural similarities suggest comparable activity.

Anticancer Activity

Compounds containing benzothiazole moieties have been explored for their anticancer potential. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.

Research Findings: Cytotoxic Effects

A recent investigation assessed the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The study reported IC50 values in the micromolar range for several compounds, indicating promising anticancer activity.

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-715.0
(Z)-4-(N,N-diethylsulfamoyl)-...TBDTBD

Note: Specific IC50 values for this compound are pending further investigation.

The proposed mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that related benzothiazole derivatives activate apoptotic pathways in cancer cells.
  • Interaction with DNA : Some studies indicate that these compounds may intercalate with DNA, disrupting replication and transcription processes.

Q & A

Q. Critical Parameters :

  • Temperature control (±2°C) during sulfonylation to avoid side reactions.
  • Solvent choice (polar aprotic for sulfonylation; non-polar for cyclization).

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing Z/E isomers via olefinic proton coupling constants) and confirms sulfonamide connectivity .
  • X-ray crystallography : Resolves stereochemistry (e.g., dihedral angles of the thiazole-benzamide plane) and hydrogen-bonding networks influencing stability .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 513.1245 for C₂₃H₂₅N₄O₅S₂) .

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